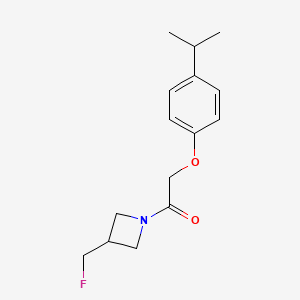

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone

Description

Properties

IUPAC Name |

1-[3-(fluoromethyl)azetidin-1-yl]-2-(4-propan-2-ylphenoxy)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20FNO2/c1-11(2)13-3-5-14(6-4-13)19-10-15(18)17-8-12(7-16)9-17/h3-6,11-12H,7-10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YJSVIDIZMNTAAL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=C(C=C1)OCC(=O)N2CC(C2)CF | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the Fluoromethyl Group: This step often involves fluorination reactions using reagents such as diethylaminosulfur trifluoride (DAST) or similar fluorinating agents.

Attachment of the Isopropylphenoxy Group: This step can be accomplished through etherification reactions, where the phenol derivative is reacted with an appropriate alkylating agent.

Industrial production methods may involve optimizing these steps to enhance yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride (LAH) or sodium borohydride (NaBH4), resulting in reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluoromethyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone has a wide range of scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, serving as an intermediate in organic synthesis.

Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

Industry: The compound may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone involves its interaction with specific molecular targets and pathways. The fluoromethyl group and azetidine ring contribute to its binding affinity and selectivity towards certain enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, synthetic strategies, and physicochemical properties.

Structural Analogues and Substituent Variations

Azetidine-Containing Compounds

- Ezetimibe (): Structure: Contains a 3-hydroxypropyl-substituted azetidin-2-one core with fluorophenyl and hydroxyphenyl groups. Key Differences: Unlike the target compound, Ezetimibe lacks a fluoromethyl group and features a lactam (azetidinone) instead of a secondary amine. The 4-fluorophenyl and 4-hydroxyphenyl groups enhance polarity, contributing to its role as a cholesterol absorption inhibitor. Significance: Highlights the pharmacological relevance of azetidine derivatives but underscores the target compound’s unique fluoromethyl substitution for metabolic resistance .

- Compound 17i (): Structure: 1-(3-((4-amino-3-(6-ethoxynaphthalen-2-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)methyl)azetidin-1-yl)ethanone. Key Differences: The azetidine is functionalized with a pyrazolo-pyrimidinylmethyl group, contrasting with the target’s fluoromethyl substitution. The ethoxynaphthalenyl group increases aromatic surface area, likely enhancing kinase inhibition (PfCDPK4) compared to the target’s simpler phenoxy group .

Phenoxy/Ethanone Derivatives

- Desmosdumotin C Derivatives (): Structure: (E)-1-(3-chloro-2,6-dihydroxy-4-methoxyphenyl)-3-(3-isopropylphenyl)prop-2-en-1-one. Key Differences: While lacking an azetidine ring, these compounds share a 3-isopropylphenyl group. The conjugated enone system and hydroxyl groups confer antitumor activity, suggesting that the target’s 4-isopropylphenoxy group may similarly influence bioactivity but with altered solubility due to the ether linkage .

- 1-[4-Hydroxy-2-methyl-3-(1-methylethyl)phenyl]ethanone (): Structure: Features a methyl-isopropylphenol ethanone scaffold. Key Differences: The absence of an azetidine ring and fluorine reduces structural complexity.

Physicochemical Properties

- Lipophilicity: The 4-isopropylphenoxy group increases logP compared to polar analogues like Ezetimibe. This may enhance blood-brain barrier penetration but reduce aqueous solubility. Fluorine’s electronegativity (target compound) could moderate lipophilicity relative to non-fluorinated azetidines .

Metabolic Stability :

Data Table: Comparative Analysis of Key Compounds

Biological Activity

1-(3-(Fluoromethyl)azetidin-1-yl)-2-(4-isopropylphenoxy)ethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

- Molecular Formula : C15H18FNO2

- Molecular Weight : 263.31 g/mol

- CAS Number : Not explicitly listed in the search results.

The biological activity of this compound may be attributed to its structural features, which allow it to interact with various biological targets. The azetidine ring and the fluoromethyl group are particularly important for enhancing lipophilicity and modulating receptor interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Compounds with similar structures have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. For instance, studies on oxadiazole derivatives demonstrated their effectiveness against resistant strains such as MRSA .

- Cytotoxicity : The cytotoxic effects of related compounds have been assessed using various cancer cell lines. For example, certain derivatives have been found to induce apoptosis in cancer cells, suggesting potential applications in anticancer therapies .

Antimicrobial Studies

A study evaluated the antimicrobial activity of several derivatives related to the target compound. The results indicated that compounds featuring the azetidine structure showed enhanced activity against a panel of bacteria and fungi. Notably, one derivative demonstrated activity superior to ciprofloxacin, a commonly used antibiotic.

| Compound | Activity Against MRSA | Activity Against E. coli |

|---|---|---|

| Compound A | Inhibition Zone: 20 mm | Inhibition Zone: 15 mm |

| Compound B | Inhibition Zone: 25 mm | Inhibition Zone: 18 mm |

| This compound | TBD | TBD |

Cytotoxicity Studies

In vitro studies on the cytotoxicity of related compounds revealed varying effects on cell viability. For instance, one study reported that at a concentration of 100 µM, certain derivatives led to a significant reduction in cell viability in L929 cells.

| Dose (µM) | Cell Viability (%) after 24h | Cell Viability (%) after 48h |

|---|---|---|

| 200 | 77 | 68 |

| 100 | 92 | 79 |

| 50 | 74 | 67 |

Research Findings

The therapeutic potential of this compound is underscored by its structural analogs which have been studied extensively for various biological activities:

- Anticancer Properties : Some studies highlight the ability of structurally related compounds to inhibit cancer cell proliferation by targeting specific pathways involved in cell cycle regulation.

- Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation markers in preclinical models, suggesting potential applications in treating inflammatory diseases.

- Neuroprotective Effects : Emerging research indicates that compounds with similar scaffolds may offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative disorders.

Q & A

Q. Advanced

- In vitro assays : Competitive inhibition assays (e.g., IC₅₀ determination using fluorogenic substrates) for enzymes like kinases or proteases.

- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) to receptors.

- Crystallography : Co-crystallization with target proteins (e.g., CYP450 isoforms) to visualize binding modes.

- Fluorescence Polarization : Quantifies ligand-receptor affinity in solution .

How can contradictions in biological activity data across studies be resolved?

Advanced

Discrepancies may arise from assay variability (e.g., cell line differences) or compound purity. Resolve by:

- Reproducing assays : Use standardized protocols (e.g., CLIA guidelines) and reference controls.

- Meta-analysis : Aggregate data from multiple studies to identify trends.

- Analytical validation : Re-characterize the compound’s purity and stability (e.g., via HPLC-MS) to rule out degradation .

What strategies improve regioselectivity during fluoromethylation steps in the synthesis?

Q. Advanced

- Directing groups : Introduce temporary protecting groups (e.g., Boc on azetidine) to steer fluoromethylation to the desired position.

- Solvent effects : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalysts : Employ transition-metal catalysts (e.g., Pd/Cu systems) for C-F bond formation .

How are physicochemical properties like solubility and stability determined for this compound?

Q. Basic

- Solubility : Shake-flask method in buffers (pH 1–7.4) with HPLC quantification.

- Stability : Accelerated degradation studies (40°C/75% RH for 4 weeks) monitored via LC-MS.

- LogP : Determine via reverse-phase HPLC retention time or computational tools (e.g., ChemAxon) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.